molecular formula C19H14N4O3 B11501577 2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11501577
M. Wt: 346.3 g/mol
InChI Key: UBCBZVKMYDEKBJ-UHFFFAOYSA-N
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Description

2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-3-nitrobenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazide, which upon further reaction with cyanogen bromide forms the 1,2,4-oxadiazole ring . This intermediate can then be coupled with a quinoline derivative under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions include amino derivatives, halogenated quinolines, and various substituted oxadiazoles .

Scientific Research Applications

2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For instance, it may interact with topoisomerase enzymes, resulting in the disruption of DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline stands out due to its unique combination of a quinoline ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

5-(2-methyl-3-nitrophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14N4O3/c1-11-10-15(14-6-3-4-8-16(14)20-11)18-21-19(26-22-18)13-7-5-9-17(12(13)2)23(24)25/h3-10H,1-2H3

InChI Key

UBCBZVKMYDEKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=C(C(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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